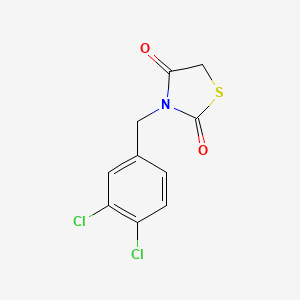

3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2S/c11-7-2-1-6(3-8(7)12)4-13-9(14)5-16-10(13)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRHVYDRMDAFSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorobenzyl 1,3 Thiazolidine 2,4 Dione

General Synthetic Routes to the Thiazolidine-2,4-dione Core

The construction of the fundamental thiazolidine-2,4-dione ring is the initial step in the synthesis of its many derivatives. This five-membered heterocycle, containing sulfur and nitrogen atoms and two carbonyl groups, can be assembled through several reliable cyclization strategies. frontiersin.orgnih.gov

The most common and straightforward method for synthesizing the thiazolidine-2,4-dione scaffold involves the condensation reaction between thiourea (B124793) and an α-haloacetic acid, typically chloroacetic acid. nih.govsemanticscholar.org This reaction is generally performed under acidic conditions with reflux, leading to the formation of the heterocyclic ring system. nih.gov This foundational method provides the unsubstituted TZD core, which serves as a versatile starting material for further functionalization.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference(s) |

| Thiourea | Chloroacetic Acid | Concentrated HCl, Reflux | Thiazolidine-2,4-dione | nih.govsemanticscholar.org |

| Phenyl Isothiocyanate | Benzylic Acid | Acid Catalyst | 3,5,5-Triphenyl-2,4-thiazolidinedione | researchgate.net |

The nitrogen atom at the N3 position of the thiazolidine-2,4-dione ring is a key site for introducing structural diversity. The hydrogen atom on the nitrogen is acidic and can be readily removed by a base, allowing for nucleophilic substitution reactions.

N-Alkylation: A prevalent strategy is N-alkylation, which involves reacting the TZD core with an alkyl or benzyl (B1604629) halide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or acetone. nih.govnih.gov For example, reacting TZD with ethyl chloroacetate (B1199739) yields ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate. nih.govrsc.org This approach is directly applicable to the synthesis of the title compound by using 3,4-dichlorobenzyl chloride as the alkylating agent.

N-Acylation: Another common modification is N-acylation. This can be achieved by reacting a 5-substituted TZD derivative with an acyl chloride, such as 3,4-dichlorobenzoyl chloride, in the presence of a base like pyridine. ijrpb.comresearchgate.net This method introduces an acyl group to the N3 position, creating a different class of TZD derivatives.

The methylene (B1212753) group at the C5 position of the TZD ring is activated by the two adjacent carbonyl groups, making its protons acidic and the carbon nucleophilic. This reactivity is primarily exploited through the Knoevenagel condensation. bohrium.com

The Knoevenagel condensation involves the reaction of the C5 methylene group with an aldehyde or ketone, typically catalyzed by a weak base such as piperidine (B6355638) or β-alanine. nih.govnih.gov This reaction is highly efficient for creating 5-arylidene-2,4-thiazolidinediones, which are crucial intermediates in the development of various therapeutic agents. researchgate.netbohrium.com A wide range of aromatic and heteroaromatic aldehydes can be used, allowing for extensive structural variation at the C5 position. frontiersin.org To promote environmentally friendly practices, green chemistry approaches utilizing deep eutectic solvents (DES) as both catalyst and solvent have also been successfully developed for this transformation. frontiersin.orgnih.gov

| Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference(s) |

| 4-Hydroxybenzaldehyde | Piperidine/Ethanol | 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | Not Specified | nih.gov |

| 3-Bromobenzaldehyde | Choline chloride/N-methylurea (DES) | 5-(3-Bromobenzylidene)thiazolidine-2,4-dione | 69.8 | frontiersin.org |

| 4-Methoxybenzaldehyde | Choline chloride/N-methylurea (DES) | 5-(4-Methoxybenzylidene)thiazolidine-2,4-dione | Not Specified | frontiersin.org |

| 3,4-Dihydroxybenzaldehyde | Choline chloride/N-methylurea (DES) | 5-(3,4-Dihydroxybenzylidene)thiazolidine-2,4-dione | 29.3 | frontiersin.org |

Specific Synthesis of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione and its Key Precursors

The synthesis of the title compound, this compound, is achieved through a sequential process that first establishes the TZD core and then introduces the specific substituent at the N3 position.

Step 1: Synthesis of Thiazolidine-2,4-dione. The precursor, thiazolidine-2,4-dione, is synthesized via the cyclocondensation of chloroacetic acid and thiourea in the presence of concentrated hydrochloric acid, as detailed in section 2.1.1. nih.gov

Step 2: N-Alkylation. The synthesized thiazolidine-2,4-dione is then subjected to N-alkylation. This is accomplished by reacting it with 3,4-dichlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone, with a base such as potassium carbonate (K₂CO₃) to deprotonate the nitrogen atom, facilitating its nucleophilic attack on the benzylic carbon of 3,4-dichlorobenzyl chloride.

This two-step process provides a reliable and direct route to this compound, which can then be used as a key building block for more complex molecules.

Chemical Transformations and Hybrid Molecule Synthesis Involving the this compound Core

The this compound core serves as a versatile scaffold for the synthesis of hybrid molecules, where it is combined with other pharmacologically relevant moieties. nih.govresearchgate.net The primary site for these transformations is the active methylene group at the C5 position.

By employing the Knoevenagel condensation, this compound can be reacted with a variety of aldehydes to generate a library of 5-substituted derivatives. nih.gov This strategy is particularly useful for creating hybrid molecules by using aldehydes that already contain another heterocyclic ring system. For instance, condensation with formyl-substituted heterocycles, such as those derived from 1,3,4-oxadiazole (B1194373) or triazole, leads to the formation of complex hybrids where the two ring systems are linked by a vinylidene bridge. rsc.orgnih.gov These hybrid structures are often designed to interact with multiple biological targets or to enhance the pharmacological profile of the parent molecules. nih.govnih.gov

| Reactant 1 | Reactant 2 (Aldehyde) | Product Class | Reference(s) |

| This compound | 4-Formylphenyl acetate | 5-Arylidene-TZD Derivative | nih.gov |

| This compound | 2-Chloroquinoline-3-carbaldehyde | TZD-Quinoline Hybrid | nih.gov |

| This compound | 5-Formyl-1,3,4-oxadiazole derivative | TZD-Oxadiazole Hybrid | rsc.orgresearchgate.net |

| This compound | 4-Formyl-1,2,3-triazole derivative | TZD-Triazole Hybrid | nih.gov |

Detailed research findings, including specific data points for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS), Elemental Analysis, and Advanced Structural Analysis (e.g., X-ray Crystallography) for this exact compound could not be located.

As the instructions require that the article focuses solely on "this compound" and includes detailed, compound-specific data tables and research findings, the generation of the requested article is not possible without these foundational analytical results. The available scientific literature primarily discusses derivatives or analogues of thiazolidine-2,4-dione, but does not provide the specific structural elucidation and characterization data for the target molecule itself.

Structure Activity Relationship Sar and Structural Modification Studies

Impact of Substituents at the N3 Position on Biological Activity

The nitrogen atom at the 3-position (N3) of the thiazolidine-2,4-dione ring is a critical site for structural modification, and the nature of the substituent at this position can profoundly influence the compound's biological profile. While some potent TZD derivatives are unsubstituted at the N3 position, strategic introduction of various groups at this site has been shown to modulate and, in many cases, enhance therapeutic activities.

Research has demonstrated that N-substitution can lead to derivatives with a wide array of pharmacological effects, including α-glucosidase inhibition, and anticancer activities. For instance, a series of N-substituted 5-benzylidene-2,4-thiazolidinedione derivatives were synthesized and evaluated for their α-glucosidase inhibitory action. The study revealed that the introduction of substituted benzothiazole (B30560) moieties at the N3 position led to potent inhibitors of the enzyme. This suggests that the N3 position can accommodate bulky heterocyclic systems, which can form additional interactions with the target enzyme, thereby enhancing inhibitory potency.

In the context of anticancer activity, the substituent at the N3 position plays a significant role in the cytotoxic profile of thiazolidine-2,4-dione-acridine hybrids. A detailed SAR analysis of these hybrids revealed that the nature of the acridine (B1665455) core attached to the N3 position significantly affects the compound's activity against various cancer cell lines. Specifically, an acridin-9-yl substituent was found to enhance the antiproliferative activity, which may be attributed to its planar structure facilitating better intercalation with DNA or interaction with other cellular targets. nih.gov This underscores the importance of the N3 substituent in directing the molecule to specific biological targets and eliciting a desired pharmacological response.

Furthermore, the introduction of an acetamide (B32628) group at the N3 position, especially when linked to a heteroaryl or substituted aryl group, has been shown to enhance the potency of TZD derivatives as inhibitors of glucose transporters (GLUTs), which are often overexpressed in cancer cells. mdpi.com This highlights the potential of N3 substitutions to not only influence the primary pharmacological activity but also to fine-tune the selectivity and potency of these compounds.

The following table summarizes the impact of various N3 substituents on the biological activity of thiazolidine-2,4-dione derivatives based on reported research findings.

| N3 Substituent | Observed Biological Activity | Key Findings |

|---|---|---|

| Substituted Benzothiazole | α-Glucosidase Inhibition | Bulky heterocyclic systems at N3 can enhance inhibitory potency. |

| Acridin-9-yl | Anticancer | Planar structure may facilitate better interaction with cellular targets like DNA. nih.gov |

| Acetamide linked to Heteroaryl/Aryl groups | GLUT Inhibition (Anticancer) | Enhances potency and allows for fine-tuning of activity. mdpi.com |

Role of Substituents at the C5 Position on Biological Activity

The carbon atom at the 5-position (C5) of the thiazolidine-2,4-dione ring is another key site for chemical modification, and it is frequently substituted with a benzylidene or benzyl (B1604629) group. The electronic and steric properties of the substituents on this aromatic ring are crucial determinants of the biological activity of the resulting compounds.

For antidiabetic activity, a novel series of 5-benzylidene-2,4-thiazolidinedione derivatives were designed and synthesized. nih.gov The study revealed that the nature and position of substituents on the benzylidene moiety significantly influenced their hypoglycemic and hypolipidemic activities. nih.gov Specifically, certain substitutions led to compounds with partial PPARγ agonism, which is a desirable trait for reducing the side effects associated with full agonists. nih.gov

In the realm of anticancer agents, the C5 position has been extensively explored. SAR studies have shown that the presence of a benzylidene group at the C5 position of the TZD ring, substituted with electronegative halogen atoms such as chlorine and fluorine, can enhance the selectivity and potency of the compounds as anticancer agents. mdpi.com For instance, a 3-bromo substitution on the benzylidene ring was found to be optimal for cytotoxicity against several cancer cell lines. nih.gov Conversely, the removal of the bromo group or the addition of a bulky methoxy (B1213986) group led to a decrease in cytotoxicity. nih.gov The replacement of a thiophene (B33073) ring at the C5 position with phenyl, tolyl, methoxyphenyl, or hydroxyphenyl groups also decreased cytotoxic activity, while a 4-fluorophenyl substitution showed good cytotoxic activity. nih.gov

The antimicrobial activity of 5-arylidene-thiazolidine-2,4-dione derivatives is also heavily dependent on the substitution pattern at the C5 position. Studies have shown that these compounds exhibit significant activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. openaccessjournals.com The specific nature of the aryl group at the C5 position dictates the potency and spectrum of antimicrobial activity.

The table below provides a summary of the influence of various C5 substituents on the biological outcomes of thiazolidine-2,4-dione derivatives.

| C5 Substituent | Observed Biological Activity | Key Findings |

|---|---|---|

| Substituted Benzylidene | Antidiabetic | Influences hypoglycemic and hypolipidemic activities; can lead to partial PPARγ agonism. nih.gov |

| Benzylidene with Electronegative Halogens (e.g., -Cl, -F) | Anticancer | Enhances selectivity and potency. mdpi.com |

| 3-Bromo Benzylidene | Anticancer | Optimal for cytotoxicity against certain cancer cell lines. nih.gov |

| 4-Fluorophenyl | Anticancer | Demonstrates good cytotoxic activity. nih.gov |

| Various Arylidene groups | Antimicrobial | Potent activity against Gram-positive bacteria. openaccessjournals.com |

Influence of Dichloro-Substitution Pattern on the Benzyl Moiety on Molecular Interactions and Biological Outcomes

The presence and positioning of halogen atoms on the benzyl moiety of pharmacologically active molecules can significantly impact their molecular interactions and, consequently, their biological effects. In the case of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione, the 3,4-dichloro substitution pattern on the benzyl ring is expected to play a crucial role in its interaction with biological targets.

In a study of 1,2,4-triazole (B32235) derivatives, it was observed that varying the positions of dichloro groups on a phenyl ring from a 3,4-dichloro pattern to a 3,5-dichloro pattern resulted in a nearly two-fold reduction in binding affinity for the somatostatin (B550006) receptor-4 (SST4). nih.gov This highlights the critical importance of the substitution pattern for optimal receptor engagement. While the removal of the 3,4-dichloro groups did not cause a significant shift in binding affinity in that particular study, the specific orientation of the dichloro-substituted benzyl ring within the binding pocket was crucial for maintaining the bonding pattern. nih.gov

For thiazolidine-4-one derivatives, the introduction of two halogen atoms on the benzylidene ring was found to enhance cytotoxic activity against cancer cells, an effect attributed to increased lipophilicity. nih.govnih.gov Specifically, a 2,4-dichlorobenzylidene derivative exhibited twice the potency of the reference drug doxorubicin (B1662922) in an MTT assay against the HeLa cell line. nih.govnih.gov This suggests that the dichloro substitution can significantly enhance the anticancer properties of the molecule.

The 3,4-dichlorophenyl moiety is a common feature in many biologically active compounds and is often associated with specific interactions that contribute to their potency. For instance, in a series of dopamine (B1211576) D3 receptor ligands, the 2,3-dichlorophenyl group was part of the core structure of highly selective compounds. nih.gov The specific arrangement of the chlorine atoms likely contributes to a favorable fit within the receptor's binding site, leading to high affinity and selectivity.

The following table summarizes the potential influence of the 3,4-dichloro-substitution pattern on the benzyl moiety based on findings from related compounds.

| Influence | Molecular Interaction | Potential Biological Outcome |

|---|---|---|

| Electronic Effects | Modulation of π-π stacking and hydrophobic interactions. | Altered binding affinity and selectivity for the target receptor. |

| Halogen Bonding | Formation of specific interactions with nucleophilic sites on the receptor. | Enhanced binding affinity and potency. |

| Increased Lipophilicity | Improved membrane permeability and hydrophobic interactions. | Enhanced cytotoxic activity against cancer cells. nih.govnih.gov |

| Steric Effects | Dictates the optimal orientation within the receptor binding pocket. | Crucial for maintaining the necessary bonding pattern for high-affinity binding. nih.gov |

Pharmacophore Identification and Design Principles for Thiazolidine-2,4-dione Scaffolds

The thiazolidine-2,4-dione scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a core for ligands targeting a variety of biological receptors. nih.govnih.gov Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of TZD derivatives and in guiding the design of new, more potent, and selective compounds.

A general pharmacophore model for the antidiabetic activity of TZDs, particularly as PPARγ agonists, has been well-established. This model typically consists of three key components:

An acidic head group: The thiazolidine-2,4-dione ring itself serves as a hydrogen bond donor and acceptor, which is essential for interaction with key amino acid residues in the PPARγ ligand-binding domain. nih.govnih.gov

A central aromatic ring or linker: This component provides a rigid scaffold to properly orient the other two parts of the molecule within the binding pocket.

For anticancer applications, the pharmacophore requirements for TZD derivatives can vary depending on the specific target. For instance, in the design of VEGFR-2 inhibitors, a pharmacophore model was proposed where the thiazolidine-2,4-dione moiety acts as a spacer occupying the gatekeeper region of the enzyme. scilit.com In this model, other parts of the molecule, such as an amide group, are designed to interact with the DFG-motif region, while various aromatic structures are targeted to the allosteric hydrophobic pocket. scilit.com

The following table outlines the key pharmacophoric features and design principles for thiazolidine-2,4-dione scaffolds for different biological targets.

| Biological Target | Key Pharmacophoric Features | Design Principles |

|---|---|---|

| PPARγ (Antidiabetic) | Acidic TZD head, central linker, lipophilic tail. nih.govnih.gov | Optimize the lipophilic tail for hydrophobic interactions and maintain the acidic head for key hydrogen bonding. |

| VEGFR-2 (Anticancer) | TZD as a spacer, pharmacophore for DFG-motif, aromatic group for allosteric pocket. scilit.com | Utilize the TZD core to position other functional groups for optimal interaction with different regions of the enzyme. scilit.com |

| Various Cancer Targets | Substituted C5-benzylidene group, modified N3 position. nih.govnih.gov | Introduce electron-withdrawing or specific heterocyclic groups to enhance cytotoxicity and selectivity. nih.govnih.gov |

| Microbial Enzymes | Substituted 5-arylidene moiety. openaccessjournals.com | Vary the substituents on the arylidene ring to modulate antimicrobial potency and spectrum. openaccessjournals.com |

Hybrid Molecule Approach in Enhancing and Modulating Activity

The hybrid molecule approach, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design to enhance biological activity, improve selectivity, and overcome drug resistance. The thiazolidine-2,4-dione scaffold has been successfully incorporated into a variety of hybrid molecules, leading to the development of novel compounds with promising therapeutic potential.

One notable example is the hybridization of TZD with benzothiazole. Novel benzothiazole-thiazolidine-2,4-dione hybrids have been synthesized and evaluated as potential FOXM1 inhibitors for the treatment of breast cancer. nih.gov These hybrids demonstrated significant inhibitory activity, with some compounds showing greater potency than the reference inhibitor. nih.gov The combination of the two heterocyclic systems likely results in a molecule with an enhanced ability to interact with the target protein. In another study, benzothiazole-tethered TZD hybrids were found to be potent aldose reductase inhibitors, with some compounds exhibiting activity comparable to the reference drug Epalrestat. sphinxsai.com

The integration of an acridine core with the TZD framework represents another promising direction in the development of antitumor agents. nih.gov The resulting acridine-thiazolidine-2,4-dione hybrids have shown significant antiproliferative activity against various cancer cell lines. nih.gov The planar acridine moiety can intercalate with DNA, while the TZD part can interact with other cellular targets, leading to a synergistic anticancer effect. nih.gov

Furthermore, the combination of TZD with a pyrazole (B372694) moiety has led to the development of novel hybrids with potent 15-lipoxygenase (15-LOX) inhibitory, anticancer, and antioxidant activities. The purine-pyrazole hybrids incorporating a thiazolidinone moiety displayed broad-spectrum anticancer activity against multiple cell lines. This suggests that the combination of these pharmacophores results in a molecule with a multi-target profile, which can be advantageous in the treatment of complex diseases like cancer.

The table below showcases examples of hybrid molecules incorporating the thiazolidine-2,4-dione scaffold and their enhanced or modulated biological activities.

| Hybrid Combination | Target/Biological Activity | Key Advantages of Hybridization |

|---|---|---|

| Thiazolidine-2,4-dione + Benzothiazole | FOXM1 Inhibition (Anticancer) nih.gov | Enhanced inhibitory potency and potential for improved selectivity. nih.gov |

| Thiazolidine-2,4-dione + Benzothiazole | Aldose Reductase Inhibition (Antidiabetic) sphinxsai.com | Potent inhibition, with some compounds comparable to the reference drug. sphinxsai.com |

| Thiazolidine-2,4-dione + Acridine | Antitumor nih.gov | Synergistic effect through multiple mechanisms of action (e.g., DNA intercalation and other cellular target interactions). nih.gov |

| Thiazolidine-2,4-dione + Pyrazole | 15-LOX Inhibition, Anticancer, Antioxidant | Broad-spectrum anticancer activity and multi-target profile. |

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the specified outline.

Extensive searches for this specific compound, including by its chemical name and CAS Number (102653-57-6), did not yield any published scientific studies detailing its mechanistic investigations, molecular binding interactions, or cellular effects concerning the following targets:

Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARγ

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Cyclin-Dependent Kinase 2 (CDK2)

Epidermal Growth Factor Receptor (EGFR)

While the broader class of compounds known as thiazolidine-2,4-diones has been widely researched for activity on targets like PPARγ and various protein kinases, no specific data was found for the 3-(3,4-Dichlorobenzyl) derivative. The available literature focuses on other analogs with different substitution patterns.

Therefore, as no scientifically validated information, research findings, or data tables for "this compound" relating to the requested sections and subsections could be located, the generation of a thorough, informative, and scientifically accurate article is not feasible. Providing information on other related compounds would violate the explicit instructions to focus solely on the specified chemical.

Mechanistic Investigations of Biological Activity: Molecular and Cellular Perspectives

Targeting Protein Kinases and Cell Signaling Pathways

Human Topoisomerase I and II Inhibition

Thiazolidine-2,4-dione derivatives have been identified as potential inhibitors of human topoisomerases, enzymes crucial for managing DNA topology during cellular processes like replication and transcription. mdpi.com These enzymes are significant targets in cancer therapy. mdpi.com Studies on hybrid molecules incorporating the thiazolidine-2,4-dione scaffold have demonstrated inhibitory activity against both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comnih.gov

For instance, a series of hybrids combining thiazolidine-2,4-dione, trimethoxyphenyl, and thiazole moieties were designed as anticancer agents. Docking simulations suggested that these compounds could bind to both human Topo I and Topo II. Subsequent enzymatic assays confirmed this, with some compounds inhibiting both enzymes, while others were selective for Topo II. mdpi.com Another study on ciprofloxacin-thiazolidine-2,4-dione hybrids revealed that they retained the ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are prokaryotic analogues of human topoisomerases. nih.gov Certain hybrids were found to be more potent inhibitors of S. aureus topoisomerase IV and DNA gyrase than the parent drug, ciprofloxacin (B1669076). nih.gov This suggests that the thiazolidine-2,4-dione moiety contributes to the inhibitory action against this class of enzymes. The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, which leads to irreparable DNA damage and subsequent cell death. nih.gov

Enzyme Inhibition Studies

The 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione structure is a potent scaffold for inhibiting key enzymes involved in metabolic diseases, particularly diabetes.

α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. mdpi.com Numerous studies have demonstrated that thiazolidine-2,4-dione derivatives are effective inhibitors of both enzymes. In vitro evaluations of various synthesized series of these compounds have shown significant inhibitory activities, with some derivatives being more potent than the standard drug, acarbose. nih.govtandfonline.com

The inhibitory concentration (IC₅₀) values for these derivatives against α-glucosidase have been reported in ranges from 0.52 µM to 380.10 µM, and against α-amylase from 18.19 µM to 208.10 µM, depending on the specific substitutions on the benzylidene ring. nih.govnih.gov The structure-activity relationship (SAR) suggests that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency. tandfonline.com Molecular docking studies have further elucidated the binding interactions between these compounds and the active sites of α-amylase and α-glucosidase, confirming their potential as effective inhibitors. tandfonline.comresearchgate.net

| Compound Class | Target Enzyme | Reported IC₅₀ Range (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|---|

| Thiazolidine-2,4-dione Derivatives | α-Glucosidase | 0.52 - 380.10 | Acarbose | 97.12 - 654.35 |

| α-Amylase | 18.19 - 208.10 | 2.97 |

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. The accumulation of its product, sorbitol, is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. nih.gov Thiazolidine-2,4-dione derivatives have emerged as potent inhibitors of aldose reductase. nih.gov

Research on various hybrids and derivatives has shown significant inhibitory activity against human aldose reductase, with IC₅₀ values in the sub-micromolar range. For example, a benzothiazole-tethered thiazolidine-2,4-dione hybrid was identified as a highly potent inhibitor with an IC₅₀ of 0.16 μM, comparable to the standard drug Epalrestat (IC₅₀ of 0.10 μM). nih.gov The structure-activity relationship indicates that different substituents on the benzylidene moiety influence the inhibitory potency. Kinetic studies have shown that these compounds can act as non-competitive inhibitors of the enzyme. researchgate.net

| Compound Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

|---|---|---|---|

| Benzothiazole-thiazolidine-2,4-dione hybrid (8b) | 0.16 | Epalrestat | 0.10 |

| Phenacyl-thiazolidine-2,4-dione hybrid (5a) | 0.22 |

Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells

The thiazolidine-2,4-dione scaffold is a key feature in compounds designed for anticancer activity. These derivatives have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis. nih.gov

The mechanism often involves the modulation of key regulatory proteins in the cell cycle and apoptosis pathways. For example, certain thiazolidine-2,4-dione derivatives have been found to induce apoptosis by down-regulating the expression of anti-apoptotic genes like Bcl2 and Survivin. plos.orgnih.gov Concurrently, they can upregulate pro-apoptotic signals. nih.gov

Interaction with Bacterial/Fungal Cellular Components

Thiazolidine-2,4-dione derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. mdpi.commdpi.com Their mechanism of action can involve various interactions with microbial cellular components.

In bacteria, the cell wall is a critical structure for viability, and its synthesis is a common target for antibiotics. nih.gov Thiazolidine-2,4-diones have been suggested to exert their antimicrobial action by inhibiting cytoplasmic Mur ligases, which are essential enzymes in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. mdpi.comnih.gov The lipophilic nature of some derivatives may also allow them to disrupt the lipopolysaccharide (LPS) layer of Gram-negative bacteria, compromising the outer membrane's integrity. nih.gov

Against fungal pathogens, these compounds have been shown to cause disruption of the fungal cell wall. nih.gov For example, Mycosidine®, a thiazolidine-2,4-dione derivative, is believed to have a novel mechanism of action associated with glucose transport, which in turn affects cell wall integrity. nih.gov The antifungal activity of these compounds leads to morphological changes in yeast cells and can be both fungistatic (inhibiting growth) and fungicidal (killing the fungi). nih.gov

Computational Chemistry and in Silico Studies

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied to predict the binding mode and affinity of ligands, such as TZD derivatives, to the active sites of proteins.

Binding Modes and Interaction Profiles with Target Proteins

For the general class of thiazolidine-2,4-diones, docking studies have revealed key interactions with various protein targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Typically, the thiazolidine-2,4-dione core acts as a crucial pharmacophore, forming hydrogen bonds with specific amino acid residues in the protein's active site. For instance, in studies with PPARγ, the TZD head group is known to interact with residues like Ser289, His323, His449, and Tyr473. Similarly, when targeting VEGFR-2, the TZD moiety often forms hydrogen bonds with hinge region residues like Cys919. Hydrophobic interactions between the benzylidene portion of the molecules and hydrophobic pockets within the receptor also play a significant role in stabilizing the complex.

Prediction of Binding Affinities and Free Energies

Docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. Lower negative values typically indicate a higher binding affinity. For various TZD derivatives targeting PPARγ, binding energies have been reported in the range of -5.0 to -8.6 kcal/mol. These predicted affinities help in ranking potential drug candidates before their synthesis and experimental testing.

Molecular Dynamics (MD) Simulations

MD simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time at an atomic level.

Conformational Stability and Dynamics of Ligand-Protein Complexes

In studies involving TZD analogues, MD simulations are used to assess the stability of the docked pose. The root mean square deviation (RMSD) of the protein's backbone atoms is monitored over the simulation period (e.g., 100 ns). A stable RMSD value, typically fluctuating within a narrow range (e.g., < 4 Å), suggests that the ligand remains stably bound within the active site and that the complex is conformationally stable. These simulations can confirm the persistence of key interactions, like hydrogen bonds, observed in static docking poses.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to understand the electronic properties and reactivity of molecules.

Electronic Structure and Reactivity Descriptors

For TZD derivatives, DFT calculations are used to determine various molecular properties and reactivity descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. A smaller energy gap implies higher reactivity. Other calculated descriptors can include the molecular electrostatic potential (MESP), which helps in identifying sites prone to electrophilic and nucleophilic attack, and various thermodynamic properties. These theoretical calculations provide insights into the molecule's intrinsic chemical behavior.

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (ESP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing crucial insights into its reactive behavior and intermolecular interactions. The ESP map uses a color spectrum to denote different potential regions: red indicates areas of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.

For 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione, the ESP analysis would highlight specific features:

Negative Potential (Red/Yellow): The most electron-rich regions are concentrated around the two carbonyl oxygen atoms of the thiazolidine-2,4-dione ring. These areas are potential hydrogen bond acceptors. The chlorine atoms on the benzyl (B1604629) ring also contribute to negative electrostatic potential due to their high electronegativity.

Positive Potential (Blue): Electron-deficient regions are typically found around the hydrogen atoms, particularly the N-H group proton in the parent thiazolidine-2,4-dione ring, making it a potential hydrogen bond donor. researchgate.net In the case of the N-substituted 3-(3,4-Dichlorobenzyl) derivative, the hydrogen atoms on the benzyl and methylene (B1212753) groups would exhibit positive potential.

Neutral Regions (Green): The aromatic ring of the dichlorobenzyl group and the hydrocarbon portions of the molecule generally represent areas of neutral potential.

This distribution of electrostatic potential is fundamental in determining how the molecule interacts with biological targets, such as the active site of an enzyme, by governing non-covalent interactions like hydrogen bonds and electrostatic contacts. researchgate.net

Predictive In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling Methodologies

In silico ADMET profiling is a critical step in early-stage drug discovery, used to computationally predict the pharmacokinetic and toxicological properties of a compound. nih.gov By identifying potential liabilities such as poor absorption or high toxicity early on, these methods help to reduce late-stage failures and financial losses in drug development. nih.gov Various computational models and software, such as Discovery Studio, SwissADME, and ProToxII, are employed to perform these predictions for classes of compounds including thiazolidine-2,4-dione derivatives. researchgate.netnih.gov

Computational Prediction of Pharmacokinetic Parameters

Pharmacokinetic parameters determine the fate of a compound within an organism. In silico tools are widely used to estimate these properties for novel thiazolidine-2,4-dione derivatives. nih.gov

Key predicted parameters include:

Absorption: Human Intestinal Absorption (HIA) is predicted to assess oral bioavailability. Studies on various thiazolidine-2,4-dione derivatives have shown predictions ranging from poor to good absorption levels. nih.gov

Distribution: The ability to cross the blood-brain barrier (BBB) is a crucial parameter. For many thiazolidine-2,4-dione derivatives, computational models predict negligible BBB penetration, which can be a desirable safety feature to avoid central nervous system side effects. nih.gov Plasma Protein Binding (PPB) is another factor, with predictions often indicating high binding for this class of compounds.

Metabolism: Predictions often focus on the interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. For instance, some thiazolidine-2,4-diones have been predicted to be non-inhibitors of the CYP2D6 enzyme, suggesting a lower risk of certain drug-drug interactions and better liver safety. nih.gov

Excretion: While less commonly detailed in initial screenings, parameters related to aqueous solubility are assessed, as they influence excretion. Many thiazolidine-2,4-dione derivatives are predicted to have low to very low aqueous solubility. nih.gov

The table below summarizes typical in silico pharmacokinetic predictions for thiazolidine-2,4-dione derivatives based on computational studies of analogous compounds.

| Parameter | Predicted Level/Value | Implication |

| Aqueous Solubility | Low to Very Low | May impact absorption and formulation |

| Intestinal Absorption | Poor to Good | Variable oral bioavailability |

| Blood-Brain Barrier (BBB) | Negligible/Low Penetration | Lower potential for CNS effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of specific drug-drug interactions |

| Plasma Protein Binding | High | Affects distribution and free drug concentration |

This table is a generalized representation based on findings for the thiazolidine-2,4-dione class of compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. For the thiazolidine-2,4-dione class, QSAR studies are instrumental in guiding the design of new derivatives with enhanced potency for specific biological targets, such as antihyperglycemic or anticancer activity. nih.govresearchgate.net

The process involves several key steps:

Data Set Collection: A series of thiazolidine-2,4-dione derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. mdpi.com

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated using software. These descriptors quantify various aspects of the molecule's structure, including thermodynamic, topological, electronic, and charge-dependent properties. nih.gov

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the biological activity. mdpi.com

Model Validation: The predictive power and robustness of the QSAR model are rigorously validated using statistical techniques like leave-one-out cross-validation (Q²) and by assessing the correlation coefficient (R²). frontiersin.org

A typical QSAR model is represented by an equation like: Biological Activity (e.g., pIC₅₀) = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...

By analyzing the descriptors in the final QSAR model, researchers can identify the key molecular features that positively or negatively influence biological activity. This knowledge is then used to rationally design new this compound analogues with modifications predicted to improve efficacy. ijpsonline.com For example, a model might indicate that increasing lipophilicity in a certain region of the molecule while decreasing molar volume could lead to a more potent compound. This approach optimizes the lead compound and accelerates the discovery of new drug candidates. nih.govmdpi.com

Potential Biological Applications Based on in Vitro and Mechanistic Data

Anticancer Research and Antiproliferative Activities

The thiazolidine-2,4-dione (TZD) core structure has been a foundation for the development of various derivatives with significant antiproliferative properties. Research indicates these compounds can exert cytotoxic effects through multiple mechanisms, including the inhibition of tubulin polymerization.

Derivatives of the thiazolidine-2,4-dione scaffold have demonstrated varied and potent cytotoxic activity against a range of human cancer cell lines. In vitro studies, typically using MTT or SRB assays, have quantified the concentration required to inhibit 50% of cell growth (IC₅₀).

For instance, a series of novel 2,4-dioxothiazolidine derivatives were tested against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. These compounds exhibited promising cytotoxic activities, with IC₅₀ values ranging from 0.60 to 4.70 μM. Specifically, certain derivatives showed more potent effects on MCF-7 cells (IC₅₀ values from 0.65 to 2.29 μM) and HepG2 cells (IC₅₀ values from 0.60 to 2.04 μM) than the reference drug sorafenib.

Another study focused on indole-thiazolidine-2,4-dione coupled isoxazoles, which showed selectivity towards the A549 lung cancer cell line, with some compounds exhibiting higher activity than the standard drug etoposide. Furthermore, research on other TZD derivatives has documented their activity against colon cancer cell lines such as HCT116 and SW480. Combinations of CNS drugs with standard antineoplastics have also been evaluated in HT-29 colon and MCF-7 breast cancer cells to explore synergistic effects.

The antiproliferative activity of these derivatives is often linked to their ability to induce apoptosis and cause cell cycle arrest, typically at the G2/M phase.

Table 1: In Vitro Antiproliferative Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2,4-Dioxothiazolidine Derivative (Compound 22) | MCF-7 (Breast) | 1.21 | |

| 2,4-Dioxothiazolidine Derivative (Compound 24) | HepG2 (Liver) | 0.60 | |

| Indole-Thiazolidine-2,4-dione Isoxazole (Compound 7f) | A549 (Lung) | 3.14 | |

| 2,4-Thiazolidinedione (B21345) Derivative (Compound 15k) | HCT116 (Colon) | Potent Activity Reported | |

| 2,4-Thiazolidinedione Derivative (Compound 15k) | SW480 (Colon) | Potent Activity Reported |

A key mechanism contributing to the anticancer effects of some thiazolidine-2,4-dione derivatives is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Recent research has identified novel 2,4-thiazolidinedione derivatives that act as dual inhibitors, targeting both signaling pathways and the cellular cytoskeleton. One study demonstrated that a specific derivative, compound 15k, directly inhibited tubulin polymerization, leading to the disorganization of the microtubule network in colon cancer cells. Further investigation through in vitro tubulin polymerization assays confirmed that certain indole-thiazolidine-2,4-dione hybrids inhibited tubulin polymerization with IC₅₀ values lower than the standard inhibitor, combretastatin (B1194345) A-4. Molecular docking studies suggest these compounds bind to the colchicine-binding site of tubulin, preventing its assembly into microtubules.

Antidiabetic Research

The thiazolidine-2,4-dione class, often referred to as "glitazones," is well-established for its insulin-sensitizing effects, making this scaffold a subject of intense antidiabetic research.

The antidiabetic potential of TZD derivatives has been evaluated through various in vitro assays that model key aspects of glucose metabolism. One approach involves assessing the inhibition of enzymes responsible for carbohydrate digestion, such as α-amylase and α-glucosidase. A study on novel TZD-1,3,4-oxadiazole hybrids found that they demonstrated significant inhibitory activity against both enzymes, with IC₅₀ values in the micromolar range, comparable to the standard drug acarbose.

Another critical area of investigation is the effect of these compounds on insulin (B600854) signaling in cells. In HepG2 liver cells, treatment with a 1,3,4-thiadiazolyl-containing TZD derivative was shown to alleviate palmitic acid-induced insulin resistance. This was achieved by upregulating the expression of phosphorylated insulin receptor substrate and protein kinase B, key components of the insulin signaling pathway.

The primary mechanism by which thiazolidinediones exert their insulin-sensitizing effects is through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that is highly expressed in adipose tissue and plays a crucial role in regulating adipogenesis and lipid metabolism.

Upon binding to PPARγ, TZD compounds alter the expression of numerous genes involved in glucose and lipid metabolism. This activation leads to several downstream cellular effects:

Enhanced Adipogenesis and Fatty Acid Uptake: TZDs promote the differentiation of preadipocytes into mature fat cells, particularly in subcutaneous adipose tissue. They also upregulate enzymes that facilitate the uptake of fatty acids into these cells.

Lipid Redistribution: By increasing lipid storage in peripheral fat depots, TZDs reduce the levels of circulating free fatty acids. This "lipid steal" effect decreases the availability of lipids in muscle and liver, where excess fat can impair insulin signaling and contribute to insulin resistance.

Modulation of Adipokines: TZD treatment favorably alters the secretion of hormones from adipocytes, known as adipokines. Notably, they substantially increase the production and circulating levels of adiponectin, a protein that improves insulin action and has anti-inflammatory properties.

Together, these cellular actions improve the body's sensitivity to insulin, enhancing glucose uptake in muscle and reducing glucose production by the liver.

Antimicrobial Research

The thiazolidine-2,4-dione scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Studies have reported moderate to good antibacterial and antifungal activity for various newly synthesized TZD derivatives. One study synthesized a series of 5-arylidene-thiazolidine-2,4-dione derivatives and found they exhibited antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. Another comprehensive review highlighted numerous TZD derivatives with potent activity against bacterial strains like S. aureus and E. coli and fungal species such as C. albicans, with MIC values often comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole.

The specific substitutions on the TZD ring are crucial for determining the potency and spectrum of antimicrobial activity. For example, the introduction of a 3,4-dichloro benzoyl group at the N3 position has been shown to enhance antifungal activity in some derivatives.

Table 2: In Vitro Antimicrobial Activity of Selected Thiazolidine-2,4-dione Derivatives

| Compound Type | Microorganism | Reported MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-Arylidene-TZD Derivatives | Gram-positive bacteria | 2 - 16 | |

| TZD-based Chlorophenylthiosemicarbazone Hybrids | Gram-positive bacteria (reference strains) | 3.91 | |

| (E)-3-(3,4-dichlorobenzoyl)-5-(substituted)benzylidene TZD | Candida albicans | 100 - 500 |

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

The thiazolidine-2,4-dione nucleus is a core structure in various synthetic compounds that display a broad spectrum of biological activities, including antibacterial effects. nih.govnih.gov Studies on closely related analogs suggest that 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione could possess noteworthy antibacterial properties.

A study involving a series of (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones, which share the 3,4-dichloro substitution pattern, demonstrated moderate to good antibacterial activity. researchgate.net These compounds were tested against a panel of Gram-positive bacteria (Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, Bacillus cereus) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae). researchgate.net

Another highly relevant analog, 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one, has shown potent activity against multidrug-resistant Staphylococcus aureus (MRSA) clinical isolates. researchgate.net This compound exhibited a bactericidal effect and was also effective in an in vivo infection model using Caenorhabditis elegans. researchgate.net The study highlighted the potential of the 3,4-dichlorobenzylidene moiety, which is structurally similar to the 3,4-dichlorobenzyl group, for developing new antimicrobial drugs. researchgate.net

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Staphylococcus aureus (Multidrug-Resistant) | 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | 1-32 | researchgate.net |

| Escherichia coli | (E)-5-benzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-dione | >100 | researchgate.net |

| Pseudomonas aeruginosa | (E)-5-benzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-dione | >100 | researchgate.net |

| Staphylococcus aureus | (E)-5-benzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-dione | 50 | researchgate.net |

Antifungal Activity

The TZD scaffold is also investigated for its antifungal properties. nih.govsciensage.infoscholarsresearchlibrary.com Research on various derivatives indicates that this class of compounds can be effective against a range of fungal pathogens. researchgate.netnih.govnanobioletters.com

In a study of (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones, the compounds were screened for their antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.net The results showed that these derivatives possess moderate to good antifungal potential, with some compounds exhibiting activity comparable to standard antifungal agents. researchgate.net The presence of the dichlorobenzoyl group was a feature of the tested series, suggesting that the dichloro-substitution pattern could contribute to the observed antifungal effects. researchgate.net

| Fungal Strain | Compound Series | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Candida albicans | (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones | 50 - >100 | researchgate.net |

| Aspergillus niger | (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones | 50 - >100 | researchgate.net |

| Aspergillus flavus | (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones | 50 - >100 | researchgate.net |

Antitubercular Activity

Thiazolidinone derivatives have emerged as a versatile class of compounds with significant potential in the discovery of new antitubercular drugs. mdpi.comasianpubs.orgnih.gov They have demonstrated potent activity against various strains of Mycobacterium tuberculosis (Mtb). mdpi.comnih.govnih.gov

The same series of (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones was evaluated for its in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. researchgate.net The study found that the compounds exhibited moderate to good activity. This suggests that the structural framework, including the 3,4-dichlorobenzoyl moiety, is a promising starting point for developing novel antitubercular agents. researchgate.net

| Bacterial Strain | Compound Series | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis H37Rv | (E)-5-substitutedbenzylidene-3-(3,4-dichlorobenzoyl)thiazolidine-2,4-diones | 25 - >100 | researchgate.net |

Anti-inflammatory Research

The thiazolidinone core is a key feature in compounds investigated for anti-inflammatory properties. mdpi.combenthamscience.com These derivatives can inhibit a variety of inflammatory mediators, including enzymes like cyclooxygenase (COX). benthamscience.comnih.govnih.gov

Research on 3-(4-chlorobenzyl)-thiazolidine-2,4-diones, which are structurally similar to the 3-(3,4-Dichlorobenzyl) analog, has been conducted to evaluate anti-inflammatory activity. researchgate.netresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) act by inhibiting COX enzymes, which are key to the prostanoid biosynthetic pathway. nih.gov Studies on various thiazolidinone derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes, supporting their potential as anti-inflammatory agents. nih.govnih.gov The specific substitution pattern on the benzyl (B1604629) ring plays a crucial role in the potency and selectivity of this activity. nih.gov

Antiviral Research

Thiazolidinone derivatives have been identified as having potential antiviral activity against a range of viruses. nih.govresearchgate.netresearchgate.net The core structure is amenable to modifications that can lead to compounds that interfere with various stages of a viral life cycle. researchgate.net

While direct studies on this compound are not widely available, the broader class of 1,3-thiazolidin-4-ones has been evaluated for antiviral properties. nih.govresearchgate.net For example, various derivatives have been screened against viruses such as Feline Corona Virus, Herpes Simplex Virus (HSV-1), and Varicella-Zoster Virus in different cell cultures. researchgate.net Structure-activity relationship studies indicate that the nature of the substituents at the 2nd and 3rd positions of the thiazolidinone ring significantly impacts the in vitro antiviral activity. nih.govresearchgate.net

Future Perspectives and Research Directions

Exploration of Novel Molecular Targets for 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione and its Analogues

While the primary mechanism of many thiazolidinediones involves the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), research is expanding to identify other potential molecular targets. nih.govencyclopedia.pubnps.org.au The diverse biological activities reported for TZD derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, suggest that their mechanism of action is more complex than initially understood. mdpi.comnih.govnih.gov

Future research will likely focus on identifying and validating these alternative targets to better understand the full therapeutic potential of compounds like this compound. Some promising areas of exploration for novel targets include:

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Inhibition of VEGFR-2 is a critical strategy in anti-angiogenic cancer therapy. nih.gov Several TZD derivatives have shown potential as VEGFR-2 inhibitors, suggesting a possible application in oncology. mdpi.comnih.gov

Glucose Transporters (GLUTs): Novel TZD analogues have been designed and evaluated for their potential to inhibit glucose transporters, which could be a valuable approach in cancer therapy, as many cancer cells overexpress GLUTs. nih.gov

Mur Ligases: In the context of antimicrobial activity, cytoplasmic Mur ligases, essential for bacterial cell wall synthesis, have been identified as a potential target for TZD derivatives. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. Some 2,4-TZDs have been identified as effective PTP1B inhibitors. researchgate.net

The exploration of these and other potential targets will be crucial for uncovering new therapeutic indications for this compound and its analogues.

Advanced Synthetic Strategies for Enhanced Structural Diversity and Complexity

The versatility of the thiazolidin-2,4-dione scaffold allows for substitutions at the 3- and 5-positions, providing a foundation for generating a wide array of derivatives with diverse biological activities. encyclopedia.pubnih.gov Future synthetic efforts will likely focus on creating more complex and structurally diverse analogues of this compound to improve efficacy and explore new therapeutic applications.

Advanced synthetic methodologies are being employed to achieve this, including:

Microwave-Assisted Synthesis: This technique offers advantages such as shorter reaction times, increased yields, and the formation of fewer side products compared to conventional heating methods. mdpi.com

One-Pot Synthetic Protocols: These methods streamline the synthesis process by combining multiple reaction steps into a single procedure, improving efficiency. nih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large libraries of related compounds, which can then be screened for biological activity. mdpi.com

Hybrid Compound Design: This strategy involves combining the structural features of thiazolidinediones with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or dual activities. ijpsjournal.com

These advanced synthetic strategies will be instrumental in generating novel derivatives of this compound with improved pharmacological profiles.

Application of Cutting-Edge Computational Methodologies in Lead Optimization and Discovery

In silico techniques are becoming increasingly integral to the drug discovery and development process, offering a time- and cost-effective means of identifying and optimizing lead compounds. researchgate.netiosrjournals.org For this compound and its analogues, computational methodologies can be applied in several key areas:

Molecular Docking: This technique predicts the binding orientation and affinity of a ligand to a target protein, providing insights into the molecular basis of its activity. vensel.orgnih.govijper.org Molecular docking studies have been used to investigate the interactions of TZD derivatives with targets such as PPARγ and VEGFR-2. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can be used to predict the activity of novel compounds and guide the design of more potent analogues.

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. nih.govproquest.com

The application of these computational tools will be crucial for the rational design and optimization of future this compound analogues with improved therapeutic potential.

Development of Specialized In Vitro Models for Deeper Mechanistic Insights

In vitro models are essential for evaluating the biological activity of new compounds and elucidating their mechanisms of action. A variety of specialized in vitro models can be employed to gain deeper insights into the therapeutic potential of this compound and its analogues.

| Model Type | Application | Examples |

| Cell-Based Assays | Evaluation of cytotoxicity, anti-proliferative effects, and mechanism of action. | MTT assay against cancer cell lines (e.g., HepG2, MCF-7, HCT116), insulin secretion assays. mdpi.comnih.gov |

| Enzyme Inhibition Assays | Determination of the inhibitory activity against specific molecular targets. | VEGFR-2 kinase assays, α-glucosidase inhibition assays. mdpi.comnih.gov |

| Receptor Binding Assays | Quantification of the binding affinity of a compound to its target receptor. | PPARγ ligand binding assays. mdpi.com |

| Gene Expression Analysis | Investigation of the effects of a compound on the expression of target genes. | Analysis of genes involved in glucose and lipid metabolism. tg.org.au |

The use of these and other specialized in vitro models will be critical for characterizing the pharmacological profile of this compound and its derivatives and for identifying the most promising candidates for further development.

Synergistic Approaches with Other Pharmacological Agents

Combination therapy, the use of two or more drugs with complementary mechanisms of action, is a common strategy for treating complex diseases like type 2 diabetes and cancer. ajmc.comnih.gov Thiazolidinediones have been successfully used in combination with other antidiabetic agents, such as metformin (B114582) and sulfonylureas, to achieve better glycemic control. ajmc.comnih.gov

Future research should explore the potential synergistic effects of this compound and its analogues with other pharmacological agents. Potential combination strategies include:

With Metformin: Combining a TZD with metformin targets both insulin resistance in peripheral tissues and the liver. ajmc.com

With Sulfonylureas: This combination addresses both insulin resistance and impaired insulin secretion. ajmc.com

With GLP-1 Receptor Agonists or DPP-IV Inhibitors: A triple combination therapy involving a TZD, metformin, and a GLP-1 analog or DPP-IV inhibitor could target multiple pathophysiological defects in type 2 diabetes. e-dmj.org

With Chemotherapeutic Agents: In the context of cancer, combining a TZD derivative with conventional chemotherapy could enhance antitumor efficacy and overcome drug resistance.

Investigating these and other synergistic combinations could lead to the development of more effective treatment regimens for a variety of diseases.

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 3-(3,4-Dichlorobenzyl)-1,3-thiazolidine-2,4-dione to improve yield and purity?

Methodological Answer:

Synthetic optimization requires systematic variation of reaction parameters. For example:

- Catalyst selection : Test alternatives to POCl₃ (commonly used in thiazolidinedione synthesis, as in ) to reduce side reactions.

- Solvent systems : Compare polar aprotic solvents (e.g., DMF, DMSO) under reflux conditions (90–120°C) to enhance intermediate stability.

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization from DMSO/water (2:1) to isolate high-purity crystals .

- Yield tracking : Employ HPLC or LC-MS to monitor reaction progress and identify byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.